molecular formula C10H9Br2N B598468 7-(Bromomethyl)isoquinoline hydrobromide CAS No. 1203372-02-4

7-(Bromomethyl)isoquinoline hydrobromide

Cat. No.: B598468
CAS No.: 1203372-02-4
M. Wt: 302.997
InChI Key: ILUMYCASODISJM-UHFFFAOYSA-N
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Scientific Research Applications

7-(Bromomethyl)isoquinoline hydrobromide is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biochemistry: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Safety and Hazards

7-(Bromomethyl)isoquinoline hydrobromide can cause skin irritation, serious eye damage, and may cause respiratory irritation if inhaled . It is harmful if swallowed or in contact with skin . It is advised to use only in a well-ventilated area and to wear appropriate protective clothing and eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)isoquinoline hydrobromide typically involves the bromination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine compounds.

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)isoquinoline hydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Nucleophilic Substitution: Isoquinoline derivatives with various functional groups.

    Oxidation: Isoquinoline N-oxide.

    Reduction: Methylisoquinoline.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)isoquinoline hydrobromide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromomethyl group is highly reactive, making it a useful intermediate in various chemical reactions. The compound can also interact with biological molecules, potentially affecting enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A parent compound with a similar structure but lacking the bromomethyl group.

    7-Methylisoquinoline: Similar structure but with a methyl group instead of a bromomethyl group.

    Isoquinoline N-oxide: An oxidized derivative of isoquinoline.

Uniqueness

7-(Bromomethyl)isoquinoline hydrobromide is unique due to its bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly valuable in synthetic chemistry for introducing various functional groups into the isoquinoline scaffold.

Properties

IUPAC Name

7-(bromomethyl)isoquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-6-8-1-2-9-3-4-12-7-10(9)5-8;/h1-5,7H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUMYCASODISJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678464
Record name 7-(Bromomethyl)isoquinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203372-02-4
Record name 7-(Bromomethyl)isoquinoline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(Bromomethyl)isoquinoline hydrobromide
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